Orazipone

説明

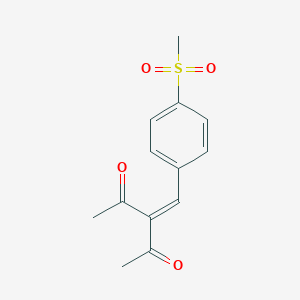

Structure

3D Structure

特性

CAS番号 |

137109-78-5 |

|---|---|

分子式 |

C13H14O4S |

分子量 |

266.31 g/mol |

IUPAC名 |

3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |

InChIキー |

CAWYWWPWSAMGBV-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

正規SMILES |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

他のCAS番号 |

137109-78-5 |

同義語 |

OR 1384 OR-1384 OR1384 orazipone |

製品の起源 |

United States |

Foundational & Exploratory

Orazipone: A Mechanistic Deep Dive into its Role in Modulating Inflammatory Pathways

A Technical Guide for Drug Discovery and Development Professionals

Abstract

Orazipone, also known as MCI-2016, is a disease-modifying antirheumatic drug (DMARD) that has demonstrated significant efficacy in the management of inflammatory conditions, most notably rheumatoid arthritis. Its therapeutic effect is primarily attributed to its potent and selective inhibition of pro-inflammatory cytokine production, particularly Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Orazipone's anti-inflammatory activity, offering a valuable resource for researchers and drug development professionals. We will dissect the key signaling pathways modulated by Orazipone, present detailed experimental protocols for its characterization, and provide field-proven insights into the causality behind these experimental choices.

Introduction: The Rationale for Targeting Cytokine Production in Inflammatory Disease

Chronic inflammatory diseases such as rheumatoid arthritis are characterized by the dysregulated overproduction of pro-inflammatory cytokines. Among these, IL-1 and TNF-α are considered pivotal mediators of the inflammatory cascade, driving synovitis, cartilage degradation, and bone erosion. Consequently, the inhibition of these cytokines has become a cornerstone of modern therapeutic strategies. Orazipone emerged as a promising small molecule inhibitor that targets the production of these key cytokines at the cellular level, offering a distinct mechanistic approach compared to biologic agents that neutralize circulating cytokines.

Core Mechanism of Action: Selective Inhibition of IL-1 and TNF-α Production

Orazipone's primary mechanism of action lies in its ability to suppress the production and release of IL-1 and TNF-α from activated monocytes and macrophages. This inhibitory effect is selective, as it does not appear to significantly impact the production of other cytokines or suppress overall immune function, such as antibody production. The selectivity of Orazipone is a key attribute, potentially leading to a more favorable safety profile compared to broader immunosuppressive agents.

The inhibitory action of Orazipone is exerted at the level of gene expression, specifically targeting the mRNA levels of IL-1 and TNF-α. This suggests that Orazipone interferes with the intracellular signaling pathways that lead to the transcription of these pro-inflammatory cytokine genes.

Visualizing the Proposed Mechanism of Orazipone

The following diagram illustrates the proposed point of intervention for Orazipone in the inflammatory signaling cascade.

Caption: Orazipone's intervention in the inflammatory cascade.

Experimental Characterization of Orazipone's Anti-inflammatory Effects

The elucidation of Orazipone's mechanism of action has been reliant on a series of well-defined in vitro and in vivo experimental models. This section provides a detailed overview of these methodologies, emphasizing the rationale behind each step.

In Vitro Assessment of Cytokine Inhibition

The foundational experiments to characterize Orazipone's activity involve the use of primary human monocytes or monocytic cell lines (e.g., THP-1).

Caption: Workflow for in vitro analysis of Orazipone.

This protocol describes the quantification of IL-1β and TNF-α in the supernatant of cultured human monocytes.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels. This protocol utilizes a sandwich ELISA format, where the cytokine of interest is captured by a specific antibody coated on the plate and detected by a second, enzyme-conjugated antibody.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes by adherence to plastic culture dishes for 1-2 hours at 37°C.

-

Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Pre-incubate the cells with various concentrations of Orazipone (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) to induce cytokine production.

-

Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

ELISA Procedure:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Coat a 96-well microplate with a capture antibody specific for human IL-1β or TNF-α overnight at 4°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate as described above.

-

Add diluted supernatants and a standard curve of recombinant human IL-1β or TNF-α to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for human IL-1β or TNF-α and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine.

-

Determine the concentration of IL-1β or TNF-α in the samples by interpolating their absorbance values from the standard curve.

-

Calculate the percentage of inhibition of cytokine production by Orazipone compared to the LPS-stimulated control.

-

In Vivo Evaluation in Animal Models of Arthritis

To assess the therapeutic potential of Orazipone in a more complex biological system, animal models of rheumatoid arthritis, such as adjuvant-induced arthritis in rats, are employed.

-

Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Mycobacterium butyricum in Freund's incomplete adjuvant at the base of the tail.

-

Treatment: Orazipone is administered orally once daily, starting from the day of adjuvant injection or after the onset of clinical signs of arthritis.

-

Assessment of Disease Severity: The severity of arthritis is monitored regularly by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation (e.g., erythema, swelling).

-

Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination to assess synovial inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Blood samples can be collected to measure systemic levels of inflammatory markers, including IL-1 and TNF-α.

Summary of Preclinical Data for Orazipone

| Parameter | In Vitro Findings | In Vivo Findings (Adjuvant-Induced Arthritis in Rats) |

| IL-1 Production | Potent inhibition in LPS-stimulated human monocytes. | Significant reduction in systemic and local IL-1 levels. |

| TNF-α Production | Significant inhibition in LPS-stimulated human monocytes. | Reduction in systemic and local TNF-α levels. |

| Paw Swelling | Not Applicable | Dose-dependent reduction in paw volume. |

| Arthritis Score | Not Applicable | Significant improvement in clinical arthritis scores. |

| Histopathology | Not Applicable | Reduced synovial inflammation, cartilage, and bone destruction. |

Conclusion and Future Directions

Orazipone represents a significant advancement in the treatment of rheumatoid arthritis, with a well-defined mechanism of action centered on the selective inhibition of IL-1 and TNF-α production. The experimental methodologies outlined in this guide provide a robust framework for the preclinical evaluation of Orazipone and other novel anti-inflammatory compounds. Future research should focus on further elucidating the precise molecular targets of Orazipone within the inflammatory signaling cascades and exploring its potential therapeutic applications in other inflammatory and autoimmune diseases.

References

-

Title: A novel antirheumatic drug, MCI-2016, selectively inhibits the production of interleukin-1 and tumor necrosis factor by human monocytes. Source: Arthritis and Rheumatism URL: [Link]

-

Title: Effect of a novel antirheumatic drug, MCI-2016, on established adjuvant-induced arthritis in rats. Source: International Journal of Immunopharmacology URL: [Link]

Orazipone's Pro-Apoptotic Effect on Eosinophils: A Technical Guide to Mechanistic Investigation

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the pro-apoptotic effects of Orazipone on human eosinophils. It is intended for researchers, scientists, and drug development professionals engaged in the study of eosinophil biology and the development of therapeutics for eosinophil-mediated inflammatory diseases. This document delves into the causality behind experimental choices and provides detailed, self-validating protocols for the investigation of Orazipone's mechanism of action.

Executive Summary: The Therapeutic Potential of Targeting Eosinophil Survival

Eosinophils are key effector cells in the pathogenesis of allergic inflammation, particularly in diseases such as asthma and eosinophilic esophagitis. Their prolonged survival at inflammatory sites, largely mediated by cytokines like Interleukin-5 (IL-5), exacerbates tissue damage. Consequently, inducing eosinophil apoptosis—a programmed and non-inflammatory form of cell death—is a promising therapeutic strategy. Orazipone, a novel sulfhydryl-reactive compound, has emerged as a potent inducer of eosinophil apoptosis. This guide will elucidate the signaling pathways activated by Orazipone and provide robust methodologies to study its effects in a laboratory setting.

The Unique Pro-Apoptotic Profile of Orazipone

Orazipone and its derivatives distinguish themselves from other anti-eosinophilic compounds, such as glucocorticoids, by their ability to induce apoptosis even in the presence of high concentrations of the survival-promoting cytokine IL-5.[1] This suggests a mechanism of action that can overcome the potent survival signals prevalent in eosinophilic inflammatory microenvironments. Orazipone not only reverses IL-5-afforded survival but also enhances spontaneous and CD95 (Fas)-mediated apoptosis without causing primary necrosis, highlighting its specific and controlled pro-apoptotic activity.[1]

The Core Signaling Cascade: JNK and Executioner Caspases

The pro-apoptotic effect of Orazipone on human eosinophils is critically dependent on the activation of specific intracellular signaling pathways. Research has demonstrated that Orazipone-induced DNA fragmentation is mediated by the activation of c-jun-N-terminal kinase (JNK) and the subsequent activation of executioner caspases-3 and -6.[1]

Conversely, several other key signaling pathways commonly associated with cell survival and apoptosis have been shown to be uninvolved in Orazipone's mechanism. These include the extracellular regulated kinase (ERK), p38 mitogen-activated protein kinase (p38 MAPK), and phosphatidylinositol 3-kinase (PI3K) pathways.[1] Furthermore, initiator caspases-4, -8, and -9 do not appear to play a role, suggesting a unique activation route for the executioner caspases.[1]

Orazipone-induced eosinophil apoptosis signaling pathway.

Experimental Framework for Investigating Orazipone's Effects

To rigorously assess the impact of Orazipone on eosinophil apoptosis, a multi-step experimental workflow is required. This involves the purification of a viable eosinophil population, in vitro culture and treatment, and subsequent analysis using specific apoptosis and signaling assays.

Experimental workflow for Orazipone investigation.

Detailed Methodologies and Protocols

The following protocols are foundational for the accurate assessment of Orazipone's effects on eosinophil apoptosis. Adherence to these methodologies ensures reproducibility and the generation of high-fidelity data.

Protocol: Isolation of Human Eosinophils from Peripheral Blood

This protocol combines density gradient centrifugation with negative immunomagnetic selection to achieve a highly pure and viable eosinophil population.[1][2][3]

Materials:

-

Whole blood collected in EDTA tubes.

-

Density gradient medium (e.g., Ficoll-Paque™).

-

Hanks' Balanced Salt Solution (HBSS).

-

Eosinophil Isolation Kit (Negative Selection, e.g., EasySep™ or MACS).

-

Sterile conical tubes (15 mL and 50 mL).

-

Refrigerated centrifuge.

Procedure:

-

Dilution: Dilute whole blood 1:1 with HBSS at room temperature.

-

Density Gradient Centrifugation: Carefully layer the diluted blood over the density gradient medium in a 50 mL conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[4]

-

Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells). Carefully collect the granulocyte layer (and red blood cells) at the bottom.

-

Red Blood Cell Lysis (Optional but Recommended): To the granulocyte pellet, add a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the pellet twice with HBSS.[1]

-

Negative Selection: Resuspend the granulocyte pellet in the recommended buffer from the negative selection kit. Add the antibody cocktail (containing antibodies against markers for other cell types like CD16 for neutrophils) and incubate as per the manufacturer's instructions (typically 20 minutes at 4°C).[2][3]

-

Magnetic Separation: Add the magnetic particles and incubate according to the protocol. Place the tube in the magnet and allow the labeled cells to adhere. Pour off the supernatant containing the untouched, purified eosinophils into a new tube.

-

Cell Counting and Viability: Wash the purified eosinophils. Perform a cell count using a hemocytometer and assess viability using Trypan Blue exclusion. Purity should be assessed by cytospin and differential staining (e.g., Wright-Giemsa) or flow cytometry, aiming for >97%.

Protocol: In Vitro Culture and Treatment of Eosinophils

Materials:

-

Purified eosinophils.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Recombinant Human IL-5.

-

Orazipone (dissolved in a suitable vehicle like DMSO).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Resuspend the purified eosinophils in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL per well in a 96-well plate.

-

Treatment Groups:

-

Vehicle Control: Add vehicle (e.g., DMSO) to control wells.

-

IL-5 Survival Control: Add rhIL-5 to a final concentration of 10 ng/mL to promote survival.

-

Orazipone Treatment: Add Orazipone at various concentrations (e.g., 1-30 µM).

-

Orazipone + IL-5: Add both rhIL-5 (10 ng/mL) and Orazipone.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

Protocol: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

-

Treated eosinophils from the 96-well plate.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

-

1X Binding Buffer.

-

Propidium Iodide (PI) solution.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Gently transfer the cells from each well to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic/necrotic cells.

-

Protocol: Caspase-3 and -6 Activity Assays

These assays measure the activity of the key executioner caspases.

Materials:

-

Treated eosinophils.

-

Caspase-3 and Caspase-6 fluorometric or colorimetric assay kits.

-

Cell lysis buffer.

-

Fluorometer or spectrophotometer.

Procedure:

-

Lysate Preparation: After treatment, pellet the cells and lyse them according to the kit manufacturer's protocol. This typically involves incubation in a specific lysis buffer on ice.[6][7]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[6]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence (e.g., Excitation/Emission ~380/440 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates).[6][7]

-

Data Analysis: Calculate the fold-increase in caspase activity relative to the vehicle control.

Protocol: Western Blot for JNK Activation

This protocol detects the phosphorylation state of JNK, indicating its activation.

Materials:

-

Treated eosinophils.

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK.

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Lyse the treated eosinophils in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the bands using an imaging system.[8]

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-JNK antibody.[8]

-

Densitometry: Quantify the band intensities and express the results as the ratio of phosphorylated JNK to total JNK.

Data Presentation and Interpretation

Quantitative data from the apoptosis and caspase assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Orazipone on Eosinophil Apoptosis (% Annexin V+ Cells)

| Treatment Group | 24 Hours | 48 Hours |

| Vehicle Control | Baseline % | Increased % |

| IL-5 (10 ng/mL) | Reduced % | Reduced % |

| Orazipone (10 µM) | Significantly Increased % | Significantly Increased % |

| Orazipone + IL-5 | Significantly Increased % | Significantly Increased % |

Table 2: Effect of Orazipone on Caspase-3/6 Activity (Fold Change vs. Control)

| Treatment Group | Caspase-3 Activity | Caspase-6 Activity |

| Vehicle Control | 1.0 | 1.0 |

| IL-5 (10 ng/mL) | < 1.0 | < 1.0 |

| Orazipone (10 µM) | > 2.0 | > 2.0 |

| Orazipone + IL-5 | > 2.0 | > 2.0 |

Interpretation: Successful validation of Orazipone's mechanism would show a significant, dose-dependent increase in the percentage of apoptotic cells and caspase-3/6 activity with Orazipone treatment. Crucially, these effects should persist in the presence of IL-5, demonstrating Orazipone's ability to override pro-survival signals. Western blot data should confirm a corresponding increase in the ratio of phosphorylated JNK to total JNK in Orazipone-treated samples.

Conclusion

Orazipone represents a promising therapeutic candidate for eosinophilic disorders due to its unique ability to induce eosinophil apoptosis via a JNK- and caspase-3/6-dependent pathway, effectively bypassing the potent survival signals mediated by cytokines like IL-5. The experimental framework and detailed protocols provided in this guide offer a robust system for the in-depth investigation of Orazipone's mechanism of action, ensuring scientific integrity and generating reliable, actionable data for drug development professionals.

References

-

Kankaanranta, H., Ilmarinen, P., Zhang, X., Nissinen, E., & Moilanen, E. (2006). Antieosinophilic activity of orazipone. Molecular Pharmacology, 69(6), 1861-1870. [Link]

-

Spencer, L. A., & Weller, P. F. (2010). Isolation of human eosinophils. Current Protocols in Immunology, Chapter 7, Unit 7.35. [Link]

-

Fulbright, J. W., & Giembycz, M. A. (2012). Eosinophil purification from peripheral blood. In Methods in molecular biology (Vol. 844, pp. 119-129). Humana Press. [Link]

-

STEMCELL Technologies. (2012). How to Isolate PBMCs from Whole Blood Using Density Gradient Centrifugation (Ficoll™ or Lymphoprep™). YouTube. [Link]

-

Akdis, M., & Blaser, K. (2012). Eosinophil purification from peripheral blood. Harvard DASH. [Link]

-

Hale, J. (2022). How to isolate PBMCs from whole blood using density gradient centrifugation. Cellular Technology Limited. [Link]

-

Laviolette, M., & Corrigan, C. J. (2016). Targeting the Interleukin-5 Pathway for Treatment of Eosinophilic Conditions Other than Asthma. Frontiers in Medicine, 3, 1. [Link]

-

Sang, H., & Uribe-Querol, E. (2011). Caspase-3 activation in cultured eosinophils. ResearchGate. [Link]

-

Pazdrak, K., & Olszewska-Pazdrak, B. (2007). Western blots of phosphorylated proteins present in eosinophil lysates. ResearchGate. [Link]

-

Walsh, G. M., Hartnell, A., Wardlaw, A. J., Kurihara, K., Sanderson, C. J., & Kay, A. B. (1990). IL-5 enhances the in vitro adhesion of human eosinophils, but not neutrophils, in a leucocyte integrin (CD11/18)-dependent manner. Immunology, 71(2), 258–265. [Link]

-

Khan, S. M., & He, L. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5439. [Link]

-

Gartner, U., & Gemsa, D. (1981). Separation of human eosinophils in density gradients of polyvinylpyrrolidone-coated silica gel (Percoll). Immunology, 42(1), 133–136. [Link]

-

Jayakumari, S., & Johnson, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(18), e3006. [Link]

-

Sauter, A., Stern-Straeter, J., Hormann, K., & Naim, R. (2008). In Vitro Study of interleukin-5 (IL-5) in Human Eosinophilic Chronic Rhinosinusitis Cell Culture. In vivo (Athens, Greece), 22(5), 603–607. [Link]

-

Myburgh, E., & Kruger, M. C. (2018). Western blot analysis of JNK expression and phosphorylation. ResearchGate. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Product Information. [Link]

-

Jacquel, B. (2021). IL-33 is a crucial amplifier of antitumor immunity. YouTube. [Link]

-

Shukla, A. K., & Kumari, P. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 132, 261–273. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray Website. [Link]

-

de Souza, V. M., et al. (2018). Robust Phenotypic Activation of Eosinophils during Experimental Toxocara canis Infection. Frontiers in Immunology. [Link]

-

Clutterbuck, E. J., Hirst, E. M., & Sanderson, C. J. (1989). Human interleukin-5 (IL-5) regulates the production of eosinophils in human bone marrow cultures: comparison and interaction with IL-1, IL-3, IL-6, and GMCSF. Blood, 73(6), 1504–1512. [Link]

Sources

- 1. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro studies of Orazipone's anti-inflammatory effects

In-depth Technical Guide: In-Vitro Characterization of Orazipone (OR-1384) Anti-Inflammatory Mechanisms

Executive Summary

Orazipone (OR-1384) represents a distinct class of anti-inflammatory agents defined by their sulfhydryl-modulating (thiol-reactive) pharmacophore.[1] Unlike classical COX inhibitors or corticosteroids, Orazipone functions as a "thiol-switch," targeting redox-sensitive cysteine residues on critical signaling proteins.

This technical guide delineates the in-vitro experimental framework required to validate Orazipone’s mechanism of action (MoA). The core mechanism involves the blockade of NF-κB and STAT1 transcription factors, leading to the downstream suppression of inducible Nitric Oxide Synthase (iNOS) and pro-inflammatory cytokines. Furthermore, this guide details the compound's unique pro-apoptotic efficacy in eosinophils, positioning it as a candidate for asthma and allergic airway disease therapeutics.

Mechanistic Foundation: The Thiol-Switch Hypothesis

To understand the experimental design, one must grasp the chemical causality. Orazipone contains an electrophilic moiety (likely a Michael acceptor via its benzylidene structure) that reacts with nucleophilic sulfhydryl (-SH) groups on cysteine residues.

-

The Target: Redox-sensitive cysteines within the DNA-binding domains or upstream kinase complexes (e.g., IKKβ) of transcription factors.

-

The Effect: Steric hindrance or conformational change preventing nuclear translocation or DNA binding.

-

Validation Logic: If the anti-inflammatory effect is thiol-dependent, then:

-

Non-thiol-reactive analogs should be inactive.

-

Exogenous thiols (e.g., N-acetylcysteine, DTT) should abolish Orazipone's activity by "scavenging" the drug.

-

Experimental Models & Rationale

Select cell models that express the specific pathways Orazipone modulates.

| Model System | Cell Line / Type | Rationale for Selection | Key Readout |

| Macrophage Inflammation | J774 or RAW 264.7 (Murine Macrophages) | High expression of TLR4; robust iNOS/NO response to LPS. | NO production (Griess), iNOS protein/mRNA.[2] |

| Airway Epithelium | A549 or Primary HAE (Human Alveolar Epithelial) | Relevance to asthma/COPD; responsive to cytokine cocktails (TNF-α + IFN-γ). | Cytokine release (IL-6, IL-8), STAT1 activation. |

| Granulocyte Survival | Primary Human Eosinophils | Pathological driver in asthma; survival is IL-5 dependent. | Apoptosis (Annexin V/PI), Caspase-3 activation. |

Core Protocols & Methodologies

Protocol A: Differential Transcription Factor Profiling (NF-κB & STAT1)

Objective: To prove Orazipone inhibits the nuclear translocation of inflammatory transcription factors.[3]

Step-by-Step Workflow:

-

Cell Seeding: Plate J774 macrophages at

cells/well in 6-well plates. Adhere for 12h. -

Pre-treatment: Treat cells with Orazipone (1–30 µM) for 30 minutes prior to stimulation.

-

Critical Control: Include a "Compound + DTT" arm. Pre-incubate Orazipone with 1 mM DTT for 15 min before adding to cells. If the effect is lost, the thiol-mechanism is confirmed.

-

-

Stimulation: Add LPS (10–100 ng/mL) or Cytokine Mix (IFN-γ + IL-1β). Incubate for 30–60 minutes (peak translocation window).

-

Nuclear/Cytoplasmic Fractionation:

-

Lyse cells using a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl) to rupture plasma membranes.

-

Centrifuge (4°C, 3000g, 5 min) to pellet nuclei.

-

Resuspend nuclear pellet in hypertonic extraction buffer (20 mM HEPES, 420 mM NaCl, 25% glycerol).

-

-

Western Blot Analysis:

-

Run fractions on SDS-PAGE.

-

Targets: NF-κB p65, STAT1 (phosphorylated Tyr701).

-

Loading Controls: Lamin B1 (Nuclear),

-Actin (Cytoplasmic).

-

Self-Validating Result: Orazipone must reduce Nuclear-p65 and Nuclear-p-STAT1 without altering total cellular levels of these proteins (indicating translocation blockade, not degradation).

Protocol B: iNOS Promoter Activity & mRNA Stability

Objective: To distinguish between transcriptional repression and post-transcriptional mRNA decay.

Workflow 1: Promoter Reporter Assay

-

Transfect cells with a p-iNOS-Luc plasmid (firefly luciferase driven by the murine iNOS promoter).

-

Treat with Orazipone and stimulate with LPS (24h).

-

Measure luminescence. Result: Dose-dependent reduction in light units confirms transcriptional inhibition.

Workflow 2: Actinomycin D Chase (mRNA Stability)

-

Stimulate J774 cells with LPS for 6h to induce iNOS mRNA.

-

Stop Transcription: Add Actinomycin D (5–10 µg/mL).

-

Intervention: Add Orazipone or Vehicle immediately after Actinomycin D.

-

Time Course: Harvest RNA at 0, 2, 4, and 6 hours post-stop.

-

RT-qPCR: Quantify iNOS mRNA.

-

Interpretation: If the slope of mRNA decay is identical between Vehicle and Orazipone, the drug does not destabilize mRNA; it acts purely on synthesis (promoter activity).

-

Protocol C: Eosinophil Apoptosis Induction

Objective: To assess efficacy in allergic inflammation models.

-

Isolation: Purify eosinophils from human blood using CD16-negative magnetic selection (>95% purity).

-

Survival Signal: Culture in RPMI-1640 supplemented with IL-5 (10 ng/mL) . This prevents spontaneous apoptosis.

-

Treatment: Add Orazipone (1–10 µM).

-

Assay (24h): Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis).

-

Flow Cytometry:

-

Success Criteria: Orazipone induces Annexin V+ cells even in the presence of IL-5.

-

Specificity Check: Run parallel assay on Neutrophils (GM-CSF stimulated). Orazipone should show minimal effect on neutrophils.

-

Data Synthesis & Expected Results

The following table summarizes the expected quantitative profiles for Orazipone (OR-1384) versus its non-thiol reactive analogs.

| Assay Endpoint | Orazipone (OR-1384) Response | Non-Thiol Analog Response | Mechanistic Implication |

| NO Production (J774) | IC50 | Inactive (>100 µM) | Thiol-reactivity is essential for potency. |

| Nuclear NF-κB (p65) | Significant Reduction | No Effect | Blockade of nuclear import machinery. |

| iNOS mRNA Levels | Decreased (Transcriptional) | No Effect | Inhibition of promoter activation.[1][3] |

| iNOS mRNA Half-life | Unchanged | Unchanged | No effect on mRNA stability (Actinomycin D assay). |

| Eosinophil Viability | Apoptosis (Reverses IL-5) | High Viability | Specific pro-apoptotic effect in eosinophils. |

Visualization: The Orazipone Signaling Blockade

The diagram below illustrates the dual-pathway inhibition (NF-κB and STAT1) and the critical "Thiol-Switch" intervention point.[1]

Figure 1: Orazipone targets thiol-sensitive nodes in the NF-κB and STAT1 pathways, preventing nuclear translocation and subsequent iNOS expression.[1]

References

-

Orazipone Inhibits Activation of Inflammatory Transcription Factors Nuclear Factor-κB and Signal Transducer and Activator of Transcription 1. Source:[1][3] Journal of Pharmacology and Experimental Therapeutics (JPET). URL:[Link]

-

Antieosinophilic activity of orazipone. Source: Molecular Pharmacology. URL:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]

- 3. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibitory Role of Orazipone in STAT1 Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of cellular signaling, particularly in mediating inflammatory and immune responses. The activation of STAT1 is a tightly regulated process, and its dysregulation is implicated in various diseases. This technical guide delves into the molecular interactions between Orazipone, a novel sulfhydryl-modulating compound, and the STAT1 signaling pathway. Contrary to any implication that it is an activator, the available scientific evidence robustly demonstrates that Orazipone functions as an inhibitor of STAT1 activation. This guide will provide a comprehensive overview of the canonical STAT1 activation pathway, elucidate the proposed mechanism of Orazipone-mediated inhibition, and offer detailed experimental protocols for studying this interaction in a research setting. The insights and methodologies presented herein are intended to empower researchers and drug development professionals in their exploration of novel anti-inflammatory therapeutics targeting the JAK-STAT pathway.

The Canonical STAT1 Signaling Pathway: A Primer

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors.[1] STAT1, a key member of the STAT protein family, is central to the cellular response to interferons (IFNs) and other inflammatory stimuli.[2][3]

The activation of STAT1 is a multi-step process initiated by the binding of a ligand, such as a cytokine, to its cognate receptor on the cell surface.[4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of STAT1.[4] Upon recruitment to the receptor, STAT1 is itself phosphorylated by the JAKs at a critical tyrosine residue (Tyr701).[5] This phosphorylation event is essential for the subsequent dimerization of STAT1 molecules through their SH2 domains.[4] The activated STAT1 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby modulating their transcription.[1]

Caption: Canonical JAK-STAT1 Signaling Pathway.

Orazipone: A Thiol-Modulating Inhibitor of STAT1 Activation

Orazipone is a novel sulfhydryl-modulating compound with demonstrated anti-inflammatory properties in various experimental models.[6][7] A key aspect of its mechanism of action is the inhibition of inflammatory transcription factors, including STAT1.[6][8]

Studies have shown that Orazipone can extensively prevent the activation of STAT1 in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines.[6] This inhibitory effect is concentration-dependent and is crucial for its ability to decrease the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key mediator of inflammation.[6]

The anti-inflammatory effects of Orazipone are linked to its thiol-modulating properties.[6] While the precise molecular target for this thiol interaction within the STAT1 pathway is still under investigation, it is hypothesized that Orazipone may interfere with critical cysteine residues on proteins involved in the signaling cascade, thereby disrupting their function. This could potentially involve direct modification of STAT1 itself, or upstream kinases like JAKs, preventing the necessary phosphorylation events for STAT1 activation.

In addition to its effects on STAT1, Orazipone also inhibits the activation of NF-κB, another important transcription factor in the inflammatory response.[6] This dual inhibition of two major inflammatory pathways likely contributes to its potent anti-inflammatory effects.

Caption: Proposed Mechanism of Orazipone-Mediated Inhibition of STAT1 Activation.

Experimental Protocols for Studying Orazipone-Mediated Inhibition of STAT1 Activation

To rigorously assess the inhibitory effect of Orazipone on STAT1 activation, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for such investigations.

Cell Culture and Treatment

The choice of cell line is critical and should be based on the research question. Macrophage cell lines (e.g., J774, RAW 264.7) or human alveolar epithelial cells are suitable for studying inflammation and respond well to stimuli like LPS and cytokines.[6]

Protocol:

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of Orazipone (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist to induce STAT1 activation (e.g., LPS at 1 µg/mL or a cytokine cocktail) for the desired time period (e.g., 30 minutes for phosphorylation studies, longer for gene expression studies).

-

Harvest cells for downstream analysis.

Western Blotting for Phospho-STAT1

This technique allows for the direct measurement of STAT1 activation by quantifying the levels of phosphorylated STAT1 (p-STAT1).

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (Tyr701) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Table 1: Recommended Reagents and Conditions for Western Blotting

| Reagent | Recommended Concentration/Dilution | Incubation Time/Temp |

| Primary Antibody (p-STAT1) | 1:1000 | Overnight at 4°C |

| Primary Antibody (Total STAT1) | 1:1000 | 2 hours at RT |

| Primary Antibody (Loading Control) | 1:5000 | 1 hour at RT |

| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | 1 hour at RT |

iNOS Promoter-Reporter Assay

This assay measures the transcriptional activity of STAT1 on a target gene promoter, such as that of iNOS.

Protocol:

-

Transfect cells with a plasmid containing the firefly luciferase gene under the control of the human iNOS promoter.

-

Co-transfect with a plasmid expressing Renilla luciferase to normalize for transfection efficiency.

-

After 24-48 hours, treat the cells with Orazipone and the inflammatory stimulus as described in section 3.1.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Caption: Workflow for an iNOS Promoter-Reporter Assay.

Data Interpretation and Self-Validation

For the data to be trustworthy, rigorous controls are essential.

-

Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve Orazipone to account for any effects of the solvent.

-

Positive Control: Ensure that the inflammatory stimulus is indeed activating STAT1 in your system by including a group treated with the stimulus alone.

-

Negative Control: A group of untreated cells should be included to establish a baseline.

-

Dose-Response: Test a range of Orazipone concentrations to demonstrate a dose-dependent inhibitory effect.

-

Loading Controls: For Western blotting, always normalize the p-STAT1 signal to total STAT1 and a housekeeping protein to ensure that the observed changes are not due to variations in protein loading.

-

Transfection Control: In reporter assays, normalizing to Renilla luciferase activity is crucial to control for variations in transfection efficiency between wells.

Conclusion and Future Directions

Orazipone represents a promising anti-inflammatory agent that exerts its effects, at least in part, by inhibiting the activation of the STAT1 signaling pathway.[6][8] The thiol-modulating property of Orazipone appears to be central to this inhibitory mechanism.[6] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular details of this interaction and to explore the therapeutic potential of Orazipone and similar compounds in inflammatory diseases.

Future research should focus on identifying the precise molecular targets of Orazipone within the JAK-STAT pathway. Elucidating whether Orazipone directly modifies STAT1, its upstream kinases, or other signaling components will provide a more complete understanding of its mechanism of action and facilitate the development of more targeted and effective therapies.

References

- MedchemExpress.com.

-

Haffner, M. C., et al. (2006). Orazipone, a locally acting immunomodulator, ameliorates intestinal radiation injury: a preclinical study in a novel rat model. International Journal of Radiation Oncology, Biology, Physics, 66(2), 536-543. [Link]

-

Moilanen, E., et al. (2008). Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappaB and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli. Journal of Pharmacology and Experimental Therapeutics, 324(2), 858-866. [Link]

- Unlocking the Secrets of STAT1 Protein: Cellular Signaling Explained! (2024, August 5). YouTube.

-

Soto, J., et al. (2021). Prolonged STAT1 activation in neurons drives a pathological transcriptional response. eLife, 10, e69 prolonged. [Link]

-

Hakala, E., et al. (2006). Antieosinophilic activity of orazipone. Molecular Pharmacology, 69(5), 1673-1681. [Link]

-

Frank, D. A., et al. (1999). Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling. Nature Medicine, 5(4), 444-447. [Link]

-

Sadowski, H. B., et al. (2011). STAT1 activation regulates proliferation and differentiation of renal progenitors. Developmental Biology, 350(1), 233-244. [Link]

-

Cheon, H., et al. (2021). STAT1 and Its Crucial Role in the Control of Viral Infections. Microorganisms, 9(2), 299. [Link]

-

The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation. (2023). MDPI. [Link]

-

Vignais, M. L., et al. (1996). Distinct Mechanisms of Activation of Stat1 and Stat3 by Platelet-Derived Growth Factor Receptor in a Cell-Free System. Molecular and Cellular Biology, 16(4), 1759-1769. [Link]

-

Threonine phosphorylation of STAT1 restricts interferon signaling and promotes innate inflammatory responses. (2024). PNAS. [Link]

-

Safety Profile of Antipsychotic Drugs: Analysis Based on a Provincial Spontaneous Reporting Systems Database. (2022). ResearchGate. [Link]

-

Medeiros, M. A. M. B., et al. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLOS ONE, 16(11), e0258094. [Link]

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]

-

ABILIFY ASIMTUFII® (aripiprazole) Safety. (n.d.). [Link]

-

Khodarev, N. N., et al. (2012). Molecular Pathways: Interferon/Stat1 Pathway: Role in the Tumor Resistance to Genotoxic Stress and Aggressive Growth. Clinical Cancer Research, 18(12), 3247-3253. [Link]

-

JAK-STAT Signalling Pathway. (2017, October 12). YouTube. [Link]

-

Safety Profile of Antipsychotic Drugs: Analysis Based on a Provincial Spontaneous Reporting Systems Database. (2022). NIH. [Link]

-

The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. (2017). PMC. [Link]

-

Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis. (2025). Frontiers in Pharmacology. [Link]

-

Efficacy and Safety of Izokibep, a Novel IL-17A Inhibitor, in Patients with Active Psoriatic Arthritis: Week 52 Results from a Randomized, Double-Blind, Placebo-Controlled, Multicenter, Phase 2b/3 Study. (2025). ACR abstract. [Link]

-

Real-World Safety Profile of Proton Pump Inhibitors in Infants as Reported in the FDA Adverse Event Reporting System (FAERS): Tiny Tummies, Key Decisions. (2024). MDPI. [Link]

-

JAK-STAT signaling pathway - Ochotona curzoniae (black-lipped pika). (n.d.). KEGG. [Link]

-

Tanshinone IIA and Astragaloside IV Inhibit miR-223/JAK2/STAT1 Signalling Pathway to Alleviate Lipopolysaccharide-Induced Damage in Nucleus Pulposus Cells. (2021). PubMed. [Link]

Sources

- 1. KEGG PATHWAY: JAK-STAT signaling pathway - Ochotona curzoniae (black-lipped pika) [kegg.jp]

- 2. mdpi.com [mdpi.com]

- 3. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation | MDPI [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Early research findings on Orazipone derivative OR-2370

Class: Thiol-Modulating Anti-Eosinophilic Agent Chemical Designation: 3-(4-chloro-3-nitro-benzylidene)-pentane-2,4-dione Development Origin: Orion Corporation (Finland)[1]

Executive Summary

OR-2370 represents a distinct class of anti-inflammatory small molecules derived from the parent compound Orazipone (OR-1384) . Unlike traditional corticosteroids that broadly suppress inflammation via genomic mechanisms, OR-2370 operates through a targeted "thiol-switch" mechanism . It acts as a reversible Michael acceptor, conjugating with specific thiol (-SH) groups on intracellular proteins.

This monograph details the early research findings identifying OR-2370 as a potent eosinophil-specific pro-apoptotic agent . Its primary differentiator is the ability to induce apoptosis in eosinophils even in the presence of high concentrations of survival cytokines like Interleukin-5 (IL-5), a threshold where glucocorticoids often fail.[2] This characteristic positions OR-2370 as a high-value candidate for steroid-resistant eosinophilic asthma and allergic disorders.

Chemical Architecture & Synthesis

OR-2370 is a benzylidene-diketone derivative. Its pharmacophore relies on the electrophilic double bond (Michael acceptor) activated by the electron-withdrawing nitro and carbonyl groups. This structure facilitates the reversible formation of thioether adducts with glutathione (GSH) and cysteine residues on signaling proteins.

Synthesis Protocol (Knoevenagel Condensation)

The synthesis follows a classic Knoevenagel condensation between a 1,3-diketone and an activated benzaldehyde.

Reagents:

-

Precursor A: 4-chloro-3-nitrobenzaldehyde[3]

-

Precursor B: Pentane-2,4-dione (Acetylacetone)

-

Catalyst: Piperidine (base)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-chloro-3-nitrobenzaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol of pentane-2,4-dione to the solution.

-

Catalysis: Add catalytic amount (0.5 mL) of piperidine dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

-

Crystallization: Cool the reaction mixture to room temperature, then to 4°C. The product, OR-2370 , precipitates as a yellow crystalline solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water to achieve >98% purity.

Chemical Reaction Visualization

Figure 1: Synthesis of OR-2370 via Knoevenagel condensation, forming the active Michael acceptor motif.

Mechanism of Action (MOA)

The efficacy of OR-2370 is defined by its ability to bypass standard survival signals. In eosinophilic inflammation, cytokines like IL-5, GM-CSF, and IL-3 extend eosinophil lifespan, contributing to tissue damage.

The Thiol-Switch & Apoptosis

Unlike steroids, which require genomic transcription (hours), OR-2370 rapidly modifies signaling proteins via thiol conjugation.

-

Target: Intracellular thiols (Glutathione/Protein-SH).

-

Effect: Depletion of reducing equivalents and modification of redox-sensitive kinases.

-

Pathway Activation:

-

JNK Activation: OR-2370 induces phosphorylation of c-Jun N-terminal Kinase (JNK).

-

Caspase Cascade: Activation of effector Caspase-3 and Caspase-6.

-

Apoptosis: DNA fragmentation and cell death.

-

Critical Distinction: The apoptosis induced by OR-2370 is not inhibited by IL-5. This suggests OR-2370 acts downstream or parallel to the IL-5 receptor (IL-5R), effectively "short-circuiting" the survival signal.

Signaling Pathway Diagram

Figure 2: OR-2370 triggers JNK-mediated apoptosis, bypassing IL-5 survival signals via thiol conjugation.

Preclinical Pharmacology

In Vitro Efficacy (Human Eosinophils)

Data derived from purified human peripheral blood eosinophils.

| Parameter | Glucocorticoids (Dexamethasone) | OR-2370 |

| Primary Effect | Induces Apoptosis | Induces Apoptosis |

| Effect in High IL-5 | Blocked (Survival maintained) | Active (Apoptosis proceeds) |

| Onset of Action | Slow (Genomic) | Rapid (Post-translational) |

| Neutrophil Effect | Delays Apoptosis (Pro-survival) | No Effect (High Specificity) |

In Vivo Efficacy

In rodent models of airway inflammation, OR-2370 demonstrated significant reduction in tissue eosinophilia.

-

Guinea Pig Model: PAF (Platelet-Activating Factor) induced lung eosinophilia.[1]

-

Result: Significant reduction in eosinophil infiltration.

-

-

Rat Model: Allergen-induced airway inflammation.[1]

-

Result: Reduced bronchoalveolar lavage (BAL) eosinophil counts.

-

Experimental Protocol: Eosinophil Apoptosis Assay

To validate OR-2370 activity, the following flow cytometry protocol is recommended.

Objective: Quantify apoptosis in IL-5 treated eosinophils.

-

Isolation: Isolate eosinophils from human blood using anti-CD16 magnetic beads (negative selection) to >99% purity.

-

Culture: Resuspend cells (10^6/mL) in RPMI 1640 + 10% FBS.

-

Treatment Groups:

-

Vehicle Control (DMSO)

-

IL-5 (10 pM) only (Survival Control)

-

IL-5 (10 pM) + OR-2370 (1–10 µM)

-

-

Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

-

Staining: Wash cells and stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI) (necrosis/late apoptosis).

-

Analysis: Analyze via Flow Cytometry.

-

Positive Hit: High Annexin V+/PI- population in the OR-2370 group compared to IL-5 control.

-

Figure 3: Experimental workflow for validating OR-2370 induced eosinophil apoptosis.

Safety & Specificity

A critical safety advantage of OR-2370 is its granulocyte selectivity .

-

Neutrophils: OR-2370 does not induce apoptosis or affect GM-CSF-mediated survival in human neutrophils.[2] This preserves the primary innate immune defense against bacteria, a major advantage over therapies that cause broad immunosuppression.

-

Mechanism of Specificity: Likely linked to differential expression of redox-sensitive pathways or thiol-buffer capacity between eosinophils and neutrophils.

References

-

Kankaanranta, H., et al. (2006).[1] "Orazipone and its derivative OR-2370 reversed interleukin-5-afforded survival of human eosinophils by inducing apoptosis."[2] Molecular Pharmacology, 69(6), 1861-1870.[1]

-

Nissinen, E., et al. (1997). "Orazipone (OR-1384): a novel sulfhydryl-reacting anti-inflammatory compound." Inflammation Research, 46, S131-S132.

-

Ruotsalainen, M., et al. (2000).[1] "In vivo anti-inflammatory effects of orazipone, a novel sulfhydryl-reactive compound."[2] European Journal of Pharmacology, 398(1), 143-151.

-

Vendelin, J., et al. (2005).[1] "Orazipone inhibits histamine release and tumor necrosis factor-alpha production from human lung mast cells." Pulmonary Pharmacology & Therapeutics, 18(6), 405-411.

Sources

- 1. trepo.tuni.fi [trepo.tuni.fi]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. viirj.org [viirj.org]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

Methodological & Application

Application Note: Orazipone (OR-1384) Dosage and Concentration for In-Vitro Assays

Executive Summary

Orazipone (OR-1384) is a sulfhydryl-modulating agent exhibiting potent anti-inflammatory properties.[1][2] Unlike direct kinase inhibitors, Orazipone functions via the redox regulation of transcription factors, specifically preventing the activation of NF-

This guide provides a standardized framework for utilizing Orazipone in cellular assays, specifically focusing on the inhibition of inducible Nitric Oxide Synthase (iNOS) and cytokine release (TNF-

Physicochemical Properties & Reconstitution

Successful in vitro data depends on the correct handling of the compound. Orazipone is hydrophobic and requires organic solvents for initial solubilization.

Chemical Profile[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione[1][2]

-

Molecular Weight: ~266.31 g/mol

-

Solubility: Insoluble in water; Soluble in DMSO (>20 mg/mL) and Ethanol.

Reconstitution Protocol (Stock Solution)

To ensure reproducibility, prepare a high-concentration stock solution to minimize the final volume of vehicle (DMSO) added to cells.

Target Stock Concentration: 50 mM in DMSO.

-

Weighing: Accurately weigh 13.3 mg of Orazipone powder.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot & Storage: Dispense into 50

L aliquots in amber microtubes (light sensitive). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Biological Activity Profile & Dosage Strategy

The Therapeutic Window

Orazipone exhibits a steep dose-response curve. In macrophage models (J774, RAW 264.7), the compound typically demonstrates efficacy between 1

| Parameter | Concentration Range | Notes |

| Inert Range | < 0.5 | Generally insufficient for significant NF- |

| Effective Range (IC50) | 3 | Optimal window for inhibiting iNOS/NO and Cytokines. |

| Maximal Inhibition | 30 | Near 100% inhibition of NO production often observed. |

| Cytotoxicity Risk | > 50 | Risk of non-specific cell death; MTT assay control required. |

Vehicle Control (Critical)

Because Orazipone is a thiol modulator, cells can be sensitive to the DMSO vehicle if not controlled.

-

Final DMSO Concentration: Must be kept

0.1% (v/v) in the culture well. -

Example: Adding 1

L of stock to 1 mL of media = 0.1%.

Mechanism of Action Visualization

Orazipone acts by modulating intracellular thiol status, which prevents the nuclear translocation of NF-

Figure 1: Mechanism of Action.[3] Orazipone modulates intracellular thiols, creating a redox environment that prevents the necessary activation steps for NF-

Detailed Protocol: LPS-Induced Inflammation Assay

Objective: Determine the IC50 of Orazipone on Nitric Oxide (NO) production in RAW 264.7 macrophages.

Materials

-

Cells: RAW 264.7 Macrophages (ATCC TIB-71).

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in PBS).

-

Reagent: Griess Reagent (for NO detection).

-

Compound: Orazipone (50 mM Stock).

Workflow Diagram

Figure 2: Experimental timeline for the Orazipone inhibition assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest RAW 264.7 cells (passage 3–10).

-

Plate 1

10^5 cells/well in a 96-well flat-bottom plate (180 -

Incubate overnight at 37°C, 5% CO2 to allow adherence.

-

-

Compound Preparation (Serial Dilution):

-

Prepare a 200x working solution plate in DMSO to ensure constant vehicle concentration.

-

Example: Dilute 50 mM stock to 6 mM

2 mM -

Dilute these 1:100 into warm media (Intermediate Plate, 2x concentration).

-

-

Treatment:

-

Add 10

L of the Intermediate Orazipone media to the cells. -

Final Concentrations: 30, 10, 3, 1, 0.3

M. -

Vehicle Control: Add media with equivalent DMSO (0.1%) but no drug.

-

Incubate for 30 minutes (Pre-incubation is vital for redox modulators).

-

-

Stimulation:

-

Add 10

L of LPS stock (diluted to 2 -

Final LPS Concentration: 100 ng/mL.

-

Incubate for 24 hours .

-

-

Readout (Griess Assay for NO):

-

Transfer 50

L of supernatant to a new clear 96-well plate. -

Add 50

L Sulfanilamide solution; incubate 10 min in dark. -

Add 50

L NED solution; incubate 10 min in dark. -

Measure Absorbance at 540 nm .

-

-

Viability Check (Mandatory):

-

Remove remaining supernatant from the cell plate.

-

Add MTT or CCK-8 reagent to the cells to ensure reduced NO is due to inhibition, not cell death.

-

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| Precipitation in Media | Concentration too high or cold media used. | Do not exceed 100 |

| High Cell Death | DMSO toxicity or Orazipone overdose. | Ensure final DMSO < 0.1%. Keep Orazipone < 50 |

| No Inhibition | LPS stimulus too strong. | Titrate LPS. 100 ng/mL is standard; 1 |

| High Background NO | Activated cells prior to assay. | Use low-passage cells (< P15). Ensure cells are not over-confluent. |

References

-

Hämäläinen, M., et al. (2007). "Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappaB and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli." Journal of Pharmacology and Experimental Therapeutics, 324(2), 858-866.[1]

-

Hämäläinen, M., et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1826-1833.

-

Kankaanranta, H., et al. (2008). "Orazipone (OR-1384) is a novel thiol-modulating agent with anti-inflammatory properties." Basic & Clinical Pharmacology & Toxicology.

Sources

- 1. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mechanistic Profiling of Mast Cell Degranulation Using Orazipone (OR-1384)

Executive Summary

This guide details the application of Orazipone (OR-1384) , a selective sulfhydryl-reactive compound, as a chemical probe to investigate mast cell activation. Unlike broad-spectrum stabilizers, Orazipone targets the redox-sensitive thiol moieties critical for signal transduction and granule fusion. This protocol provides a validated workflow for assessing Orazipone’s dual inhibitory effect on degranulation (immediate phase) and cytokine production (late phase) in RBL-2H3 and primary mast cell models.

Scientific Background & Mechanism

The Thiol-Switch Hypothesis in Degranulation

Mast cell exocytosis is heavily dependent on the redox state of intracellular proteins. Key components of the fusion machinery (SNARE complexes) and upstream signaling kinases (e.g., PKC, MAPK) contain cysteine residues that function as "redox switches."

Orazipone (OR-1384) acts via a reversible conjugation with these accessible thiol (-SH) groups. By modifying these residues, Orazipone:

-

Disrupts Exocytosis: Sterically hinders the conformational changes in SNARE proteins required for granule-membrane fusion.

-

Blocks Transcriptional Activation: Prevents the nuclear translocation of NF-κB and STAT1, thereby silencing the production of pro-inflammatory cytokines like TNF-α.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway interference of Orazipone within the mast cell.

Figure 1: Orazipone inhibits mast cell function by targeting critical thiol residues necessary for both transcriptional signaling (NF-κB) and mechanical degranulation (SNAREs).[1]

Experimental Design & Reagents

Cell Models

-

RBL-2H3 (Rat Basophilic Leukemia): Robust model for IgE-mediated degranulation.

-

HMC-1 (Human Mast Cell Line): Ideal for studying cytokine expression (TNF-α) independent of IgE (constitutively active Kit).

-

RPMCs (Rat Peritoneal Mast Cells): Gold standard for physiological relevance; highly responsive to Compound 48/80.

Key Reagents

| Reagent | Specification | Storage |

| Orazipone (OR-1384) | Purity ≥98%; Dissolve in DMSO | -20°C (Stock 100 mM) |

| Compound 48/80 | G-protein activator (Degranulation trigger) | 4°C |

| Anti-DNP IgE | Monoclonal IgE for sensitization | -20°C |

| DNP-BSA | Antigen for cross-linking | -20°C |

| p-Nitrophenyl-N-acetyl-β-D-glucosaminide | Substrate for β-Hexosaminidase assay | 4°C (Protect from light) |

Protocol 1: Assessment of Degranulation (β-Hexosaminidase Release)

Objective: Quantify the inhibitory potency of Orazipone on the immediate release of pre-formed granules.

Preparation

-

Seeding: Plate RBL-2H3 cells at

cells/well in a 24-well plate. Culture overnight. -

Sensitization: Add anti-DNP IgE (0.5 µg/mL) to culture media and incubate for 12–16 hours (overnight).

-

Buffer Exchange: Wash cells 2x with Tyrode’s Buffer (pre-warmed to 37°C) to remove unbound IgE.

Orazipone Treatment

Critical Step: Orazipone requires pre-incubation to effectively modify intracellular thiols before the calcium influx occurs.

-

Prepare Orazipone Working Solutions in Tyrode’s Buffer (0.1, 1, 10, 20, 50 µM). Ensure final DMSO concentration is <0.1%.

-

Add 200 µL of Orazipone solution to respective wells.

-

Incubate for 30 minutes at 37°C.

Stimulation & Readout

-

Trigger: Add DNP-BSA (Antigen) to a final concentration of 100 ng/mL.

-

Note: For RPMCs, use Compound 48/80 (5 µg/mL) instead of IgE/Ag.

-

-

Incubate: 30 minutes at 37°C.

-

Harvest: Transfer 50 µL of supernatant to a 96-well assay plate.

-

Lysis (Total Control): Lyse remaining cells in wells with 1% Triton X-100 to determine "Total Content." Transfer 50 µL lysate to assay plate.

-

Substrate Reaction: Add 50 µL of substrate solution (1 mM p-NAG in 0.1 M citrate buffer, pH 4.5) to all supernatant and lysate wells.

-

Develop: Incubate 1 hour at 37°C. Stop reaction with 150 µL Stop Solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

-

Measure: Read Absorbance at 405 nm .

Data Calculation

Calculate the percentage of degranulation and inhibition:

Protocol 2: Suppression of Cytokine Production (TNF-α)

Objective: Evaluate the effect of Orazipone on the late-phase inflammatory response.

Workflow

-

Cell System: Use HMC-1 or IgE-sensitized BMMCs (Bone Marrow-Derived Mast Cells).

-

Pre-treatment: Incubate cells with Orazipone (10–50 µM) for 30 minutes .

-

Stimulation:

-

HMC-1: Stimulate with PMA (50 ng/mL) + Ionomycin (1 µM).

-

BMMCs: Stimulate with DNP-BSA (100 ng/mL).

-

-

Incubation: Incubate for 6 to 24 hours (depending on mRNA vs. protein endpoint).

Analysis

-

ELISA: Collect supernatant after 24 hours. Assay for TNF-α or IL-6 using standard ELISA kits.

-

RT-qPCR: Harvest cells after 6 hours. Extract RNA and quantify TNF mRNA levels relative to GAPDH.

Expected Outcome: Orazipone should dose-dependently reduce TNF-α secretion, with significant inhibition typically observed at concentrations >10 µM, correlating with NF-κB blockade.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Release | Cell stress or buffer pH drift | Ensure Tyrode’s buffer is pH 7.4; Handle cells gently; Do not vortex. |

| Low Inhibition | Insufficient pre-incubation | Extend Orazipone pre-incubation to 45–60 mins to allow thiol conjugation. |

| Cell Toxicity | High Orazipone concentration | Perform an MTT/LDH assay. Orazipone >100 µM may induce apoptosis in some lines. |

| Precipitation | Orazipone insolubility | Ensure stock is fully dissolved in DMSO; do not exceed 0.1% DMSO in final buffer. |

References

-

Vendelin, J., et al. (2005).[2][3] "Novel sulfhydryl-reactive compounds orazipone and OR-1958 inhibit cytokine production and histamine release in rat and human mast cells."[2] International Immunopharmacology, 5(1), 177-184.[2] Link

-

Haka, J., et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1983-1992. Link

-

Nissinen, E., et al. (2006). "Orazipone, a locally acting immunomodulator, ameliorates intestinal radiation injury: a preclinical study in a novel rat model."[4] International Journal of Radiation Oncology, Biology, Physics, 66(2), 552-559. Link

-

Metcalfe, D.D., et al. (2009). "Mast cells."[1][2][5][6][7][8][9][10] Physiological Reviews, 77(4), 1033-1079. Link

Sources

- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 3. trepo.tuni.fi [trepo.tuni.fi]

- 4. Significance of endothelial dysfunction in the pathogenesis of early and delayed radiation enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of rat mast cell arachidonic acid cyclooxygenase by dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degranulation of human mast cells: modulation by P2 receptors' agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Purinergic Signaling in Mast Cell Degranulation and Asthma [frontiersin.org]

- 8. Frontiers | Degranulation of human mast cells: modulation by P2 receptors’ agonists [frontiersin.org]

- 9. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imperatorin ameliorates mast cell-mediated allergic airway inflammation by inhibiting MRGPRX2 and CamKII/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Orazipone (OR-1384) Solubility

Diagnostic Framework: Why is it not dissolving?

Before attempting a new formulation, you must diagnose the specific failure mode. Orazipone presents a "Thiol Paradox": conditions that favor solubility often favor rapid degradation (oxidation), leading to secondary precipitation.

The Solubility/Stability Decision Tree

Figure 1: Diagnostic workflow for distinguishing between hydrophobicity issues and chemical instability.

Core Solubility Data & Chemical Behavior

Orazipone is a sulfhydryl-reactive compound.[1] Its solubility profile is dominated by the lipophilic nature of the backbone and the reactivity of the thiol (-SH) group.

| Parameter | Value/Behavior | Implications for Handling |

| Water Solubility | < 0.1 mg/mL (Practically Insoluble) | Direct addition to water/PBS will fail. |

| DMSO Solubility | > 25 mg/mL | Preferred solvent for stock solutions. |

| Ethanol Solubility | ~ 5-10 mg/mL | Useful co-solvent, but lower capacity than DMSO. |

| Thiol pKa | ~ 8.0 - 8.5 (Estimated) | At pH > 7.0, the thiol ionizes ( |

| Stability | Poor in aerated aqueous buffers | Rapidly forms insoluble disulfide dimers ( |

Step-by-Step Troubleshooting Protocols

Scenario A: "I need a stable stock solution."

The Mistake: Dissolving directly in water or freezing aqueous aliquots. The Fix: Anhydrous Organic Stock.

-

Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare at 1000x the final target concentration (e.g., if you need 10 µM final, make a 10 mM stock).

-

Storage: Aliquot into amber glass vials (protect from light). Store at -20°C.

-

Note: Avoid repeated freeze-thaw cycles. Moisture from the air will condense into cold DMSO, catalyzing oxidation.

-

Scenario B: "It precipitates upon dilution into PBS."

The Mistake: "Crash dilution." Adding a hydrophobic stock (DMSO) rapidly into a high-salt, static aqueous buffer. The Fix: The "Sandwich" Vehicle Method.

Protocol:

-

Prepare the Aqueous Phase (The "Receiver"):

-

Use PBS or Saline.

-

CRITICAL: Add a surfactant. 0.5% - 5% Tween-80 or Cremophor EL is required to maintain the drug in micelles.

-

CRITICAL: Add 1 mM EDTA. This chelates trace metals (Fe, Cu) that catalyze thiol oxidation.

-

-

Dilution Technique:

-

Place the aqueous buffer on a vortex mixer or magnetic stirrer.

-

Slowly inject the DMSO stock into the center of the vortex (submerged tip).

-

Limit: Keep final DMSO concentration < 1% (v/v) for cell culture or < 10% for some in vivo routes.

-

Scenario C: "The solution turns yellow or cloudy over time."

The Mistake: Oxidation. The free thiol (-SH) is converting to the disulfide dimer, which is often yellow and insoluble.

Mechanism of Failure:

Figure 2: The oxidation pathway leading to precipitation. High pH and trace metals accelerate the formation of the insoluble dimer.

The Fix:

-

Degas Buffers: Bubble Nitrogen or Argon gas through your buffer for 15 minutes before use to remove dissolved oxygen.

-

Acidic pH: If experimental design permits, keep pH < 6.5. The thiol remains protonated (R-SH) and is resistant to oxidation.

-

Reducing Agents: Add 1-5 mM DTT (Dithiothreitol) or TCEP to the buffer to chemically reverse any disulfide bonds that form. Note: Verify DTT toxicity for your specific cell line.

In Vivo Formulation Guide (Animal Models)

For researchers administering Orazipone in rodents (e.g., asthma or colitis models), simple DMSO/PBS mixtures often cause precipitation at the injection site or in the peritoneum.

Recommended Formulation (IP or PO):

| Component | Percentage | Function |

| DMSO | 5 - 10% | Solubilizer for the stock. |

| Tween-80 | 5 - 10% | Surfactant to prevent precipitation upon contact with body fluids. |

| Saline (0.9%) | 80 - 90% | Bulk carrier. |

Preparation Protocol:

-

Dissolve Orazipone in 100% DMSO (Volume A).

-

Add Tween-80 to Volume A and vortex thoroughly.

-

Slowly add warm Saline (Volume B) while vortexing.

-

Use immediately. Do not store the diluted emulsion.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve the solid in water? A: No. Sonication generates heat and cavitation, which can accelerate the oxidation of the thiol group in water. Use sonication only to dissolve the solid in DMSO if necessary, then dilute.

Q: Why does my medium turn yellow after adding Orazipone? A: This indicates the formation of the disulfide dimer or other oxidation byproducts. It suggests your stock was compromised or the culture medium has high oxidative stress. Freshly prepare stock and ensure EDTA is present if possible.

Q: Is Orazipone light sensitive? A: Yes, like many thiols and conjugated systems, UV light can catalyze degradation. Always handle in low light and use amber vials.

References

-

Haka, J. et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1933-1941.

- Context: Establishes Orazipone as a sulfhydryl-reactive compound and describes biological activity.

-

Ndeupen, S. et al. (2022). "Single-cell suspension preparation from murine organs following in vivo mRNA-LNP exposure." STAR Protocols, 3(2).

- Context: Provides general protocols for handling lipophilic formul

- Stevens, M. et al. (1983). "Thiol-disulfide exchange." Journal of Pharmaceutical Sciences.

Sources

Optimizing Orazipone concentration for maximum anti-inflammatory effect

Subject: Optimizing Orazipone Concentration for Maximum Anti-Inflammatory Effect Ticket ID: OR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction